molecular formula C6H12N2O3 B2633600 2-Amino-5-(methylamino)-5-oxopentanoic acid CAS No. 4703-52-0

2-Amino-5-(methylamino)-5-oxopentanoic acid

Cat. No.: B2633600
CAS No.: 4703-52-0
M. Wt: 160.173
InChI Key: ONXPDKGXOOORHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(methylamino)-5-oxopentanoic acid is an organic compound that features both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylamino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low toxicity of reagents, and high catalytic activity.

Industrial Production Methods

For industrial production, the method involving the methylation of 2-amino-5-chlorobenzophenone is preferred due to its efficiency and scalability. The process typically involves the use of environmentally friendly catalysts and reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-5-(methylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-(methylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For instance, it may act on enzymes or receptors, altering their activity and thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(methylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPDKGXOOORHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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